molecular formula C18H11ClN2S B2612221 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-95-0

2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile

Cat. No. B2612221
CAS RN: 252058-95-0
M. Wt: 322.81
InChI Key: BXKJQUASQAOKSM-UHFFFAOYSA-N
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Description

“2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile” is a chemical compound with the molecular formula C18H11ClN2S . It has an average mass of 322.811 Da and a monoisotopic mass of 322.033142 Da .


Molecular Structure Analysis

The molecular structure of “2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile” consists of a pyridine ring attached to a phenyl ring via a sulfanyl group . The molecule also contains a nitrile group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Chemiluminescence and Molecular Structure

The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been explored, providing insights into their thermal stability and potential for light emission applications. These compounds demonstrate moderate light yields under specific conditions, hinting at their potential in chemiluminescence-based applications (Watanabe et al., 2010). Furthermore, the molecular structure and spectroscopic properties of a novel thiophene-containing compound were determined, highlighting the role of intramolecular interactions in stabilizing the molecule's geometry and influencing its electronic properties (Mabkhot et al., 2016).

High Refractive Index Materials

Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines has led to materials with high refractive indices and small birefringences. These properties, combined with good thermomechanical stabilities, make such materials attractive for applications requiring high-performance optical materials (Tapaswi et al., 2015).

Antitubercular and Anticancer Activities

The selective synthesis of highly substituted pyridine derivatives has shown significant antitubercular activity, offering a promising avenue for the development of new therapeutic agents against Mycobacterium tuberculosis (Manikannan et al., 2010). Additionally, the synthesis and cytotoxicity assay of a thiophene-containing compound provided insights into its non-toxic nature against certain cancer cell lines, suggesting its potential as a safe anticancer agent (Mabkhot et al., 2016).

Vibrational Spectroscopy and Quantum Computational Studies

Vibrational spectroscopic signatures and the effect of rehybridization on the molecular structure of related compounds have been characterized, offering valuable information on their chemical properties and interactions. Such studies contribute to a deeper understanding of the molecular behavior and potential applications of these compounds in various fields (Mary et al., 2022).

properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-15-7-4-8-16(11-15)22-18-14(12-20)9-10-17(21-18)13-5-2-1-3-6-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKJQUASQAOKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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